molecular formula C9H11N3O6P+ B12691944 2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)- CAS No. 140132-37-2

2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)-

Cat. No.: B12691944
CAS No.: 140132-37-2
M. Wt: 288.17 g/mol
InChI Key: ODRVNRWYJZWUOH-YDKYIBAVSA-O
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Description

2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)- is a complex organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and various phosphorylating agents. The reaction conditions may involve:

    Temperature: Moderate to high temperatures (50-150°C)

    Solvents: Common solvents like dimethyl sulfoxide (DMSO), acetonitrile, or water

    Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: DMSO, acetonitrile, water

    Catalysts: Acid or base catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biology, it may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, it is explored for its potential therapeutic applications, particularly as an antiviral or anticancer agent.

Industry

In industry, it may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding.

    Receptor modulation: Interacting with cell surface receptors and altering signal transduction pathways.

    Nucleic acid interaction: Binding to DNA or RNA and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyrimidinone derivatives: Other derivatives of pyrimidinone with different substituents.

    Nucleoside analogs: Compounds with similar structures that mimic nucleosides.

Uniqueness

The uniqueness of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)- lies in its specific structure, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

140132-37-2

Molecular Formula

C9H11N3O6P+

Molecular Weight

288.17 g/mol

IUPAC Name

[(1S,2R,4R,5S)-4-(4-amino-2-oxopyrimidin-1-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methoxy-hydroxy-oxophosphanium

InChI

InChI=1S/C9H10N3O6P/c10-5-1-2-12(9(13)11-5)8-7-6(18-7)4(17-8)3-16-19(14)15/h1-2,4,6-8H,3H2,(H2-,10,11,13,14,15)/p+1/t4-,6+,7+,8-/m1/s1

InChI Key

ODRVNRWYJZWUOH-YDKYIBAVSA-O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]3[C@@H](O3)[C@H](O2)CO[P+](=O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C3C(O3)C(O2)CO[P+](=O)O

Origin of Product

United States

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